molecular formula C8H16 B010489 2-Methyl-3-ethyl-2-pentene CAS No. 19780-67-7

2-Methyl-3-ethyl-2-pentene

Cat. No. B010489
CAS RN: 19780-67-7
M. Wt: 112.21 g/mol
InChI Key: FQYUGAXHZSQHMU-UHFFFAOYSA-N
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Description

2-Methyl-3-ethyl-2-pentene is a hydrocarbon with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-to-carbon double bond .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-ethyl-2-pentene can be derived from its name. The “2-pentene” indicates a five-carbon chain with a double bond starting at the second carbon. The “2-methyl” and “3-ethyl” denote a methyl (CH3) and an ethyl (C2H5) group attached to the second and third carbons of the main chain, respectively .


Chemical Reactions Analysis

As an alkene, 2-Methyl-3-ethyl-2-pentene can undergo a variety of chemical reactions. These include addition reactions, where a molecule is added across the carbon-carbon double bond, and oxidation reactions, where the alkene is converted to other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-ethyl-2-pentene would be similar to those of other alkenes. Alkenes are generally nonpolar, insoluble in water, and less dense than water. They are also flammable and can react with oxidizing agents .

Scientific Research Applications

  • Copolymer Characterization : Ethylene/4-methyl-1-pentene copolymers synthesized using a "constrained geometry catalyst" can be characterized by 13C NMR. This technique evaluates regio- and stereoirregularities and allows for full determination of dyad and triad copolymer sequences (Losio, Boccia, & Sacchi, 2008).

  • Molecular Geometry Studies : Research on the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate aids in understanding their chemical properties and structure (Giralt, López, & Álvarez, 1975).

  • Catalysis and Isomerization : Studies show that the skeletal isomerization of 2-pentene in acidic ZSM-22 involves carbenium ion rearrangement, leading to stable secondary carbenium ions as intermediates. This sheds light on catalytic processes and reaction mechanisms (Demuth et al., 2003).

  • Hydrogenation and Hydrodeoxygenation : Different catalysts, including platinum, palladium, and copper on precipitated silica, show varying activities for the hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal. This research is significant for understanding reaction pathways and catalyst efficiency (Pham et al., 2009).

  • Laminar Flame Speeds : An experimental and kinetic study of pentene isomers, including 2-methyl-2-butene, reveals information about their combustion properties and flame speeds, which is important for understanding fuel combustion dynamics (Cheng et al., 2017).

  • Polymerization Catalyst Research : Ethylene/2-methyl-1-pentene copolymerization using Cp-TiCl2-MAO catalyst produces high molecular weight polymers with uniform 2-methyl-1-pentene incorporation. The research shows how steric bulk affects comonomer incorporation, crucial for polymer synthesis (Nomura & Itagaki, 2006).

  • Thermal Decomposition Studies : The thermal decomposition of various methyl-pentenes, including 2-methyl-2-pentene, produces compounds like methane, ethylene, and isobutene. Such studies are vital for understanding reaction kinetics and mechanisms under high temperatures (Shibatani & Amano, 1974).

  • Energy Storage Applications : Research on Poly-4-methyl-1-pentene composites indicates their potential for energy storage applications, particularly in electrical capacitors due to high energy density and temperature capabilities (Ghule, Laad, & Tiwari, 2021).

properties

IUPAC Name

3-ethyl-2-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUGAXHZSQHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173482
Record name 2-Methyl-3-ethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-ethyl-2-pentene

CAS RN

19780-67-7
Record name 3-Ethyl-2-methyl-2-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-ethyl-2-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-ethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
BS Junkes, R Amboni, VEF Heinzen, RA Yunes - Chromatographia, 2002 - Springer
The new semi-empirical topological index (I ET ) previously developed by Heinzen, Soares, and Yunes has been extended to branched alkenes. The main advantage of this method …
Number of citations: 35 link.springer.com
M Bajus, V Veselý, PA Leclercq… - Industrial & Engineering …, 1980 - ACS Publications
Conclusions This study has demonstrated that novel catalysts of the Raney type, produced by the caustic extraction of aluminum-copper-zinc alloys shows high activity and selec-tivity …
Number of citations: 17 pubs.acs.org
D Grosjean, EL Williams II - Atmospheric Environment. Part A. General …, 1992 - Elsevier
Abstract Structure-reactivity relationships (SRR) and linear free-energy relationships (LFER) are presented for environmentally important chemical reactions of unsaturated aliphatic …
Number of citations: 206 www.sciencedirect.com
P Masclet, D Grosjean, G Mouvier, J Dubois - Journal of Electron …, 1973 - Elsevier
We have determined by photoelectron spectroscopy the ionization potentials of 63 alkenes of which 42 are reported for the first time, including 13 tetrasubstituted alkenes. The following …
Number of citations: 166 www.sciencedirect.com
LCT Shoute, ZB Alfassi, P Neta… - The Journal of Physical …, 1994 - ACS Publications
A number of halogenated peroxyl radicals were produced in methanolic solutions through the radioly tic reduction of halocarbons in the presence of oxygen. Rate constants for …
Number of citations: 26 pubs.acs.org
M Pompe, M Novic - Journal of chemical information and …, 1999 - ACS Publications
Theoretical prediction of gas-chromatographic retention indices could be used as an additional method for the identification of organic substances during gas-chromatographic …
Number of citations: 73 pubs.acs.org
FL Howard, TW Mears, A Fookson… - Journal of Research …, 1947 - books.google.com
… As dehydration of 2-methyl-3ethyl-3-pentanol should yield two alkenes, namely, 2-methyl-3-ethyl-2-pentene (bp ca 117 C) and 4-methyl-3-ethyl-2-pentene (bp ca 116 C), both of which …
Number of citations: 46 books.google.com
PJ Hansen, PC Jurs - Analytical Chemistry, 1987 - ACS Publications
… trans-3-hexene, 2,3-dimethyl-2-butene, and 2-methyl-3ethyl-2-pentene. The last two of these compounds are among the most highly symmetrical in the 123-member data set—an …
Number of citations: 35 pubs.acs.org
DT Alantary - 2018 - search.proquest.com
Thermodynamic relationships are used to predict several physicochemical properties of organic compounds. As described in chapter one, the UPPER model (Unified Physicochemical …
Number of citations: 2 search.proquest.com
LCT Shoute, RE Huie - The Journal of Physical Chemistry A, 1997 - ACS Publications
… -methyl-2-pentene < trans-2-hexene < 2-methyl-2-butene < 2,3-dimethyl-2-butene, but then levels off as the steric crowding increases further as indicated by 2-methyl-3-ethyl-2-pentene. …
Number of citations: 11 pubs.acs.org

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